1-Bromo-5,6,7,8-tetrahydroisoquinoline
Overview
Description
Scientific Research Applications
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Organic and Medicinal Chemistry
- 1,2,3,4-Tetrahydroisoquinolines (THIQs), including 1-Bromo-5,6,7,8-tetrahydroisoquinoline, are important structural motifs of various natural products and therapeutic lead compounds .
- They have been used in the synthesis of various biologically important nitrogen heterocycles .
- THIQs with a stereogenic center at position C (1) are key fragments of a diverse range of alkaloids and bioactive molecules .
- N-benzyl THIQs are known to function as antineuroinflammatory agents .
- THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
- Various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .
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Pharmaceutical Research
- THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
- The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .
- The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
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Synthetic Chemistry
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C(1)-Functionalization of Tetrahydroisoquinolines
- In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
- This minireview offers short and non-exhaustive epitome of various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
- In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the period of 2013–2019 .
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Green and Sustainable Chemistry
- Keeping the concept of green and sustainable chemistry in mind, use of efficient and recyclable catalysts in multicomponent reactions is highly desired .
- Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates .
- Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .
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Total Synthesis of (±)-Desoxycodeine-D
-
C(1)-Functionalization of Tetrahydroisoquinolines
- In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
- This minireview offers short and non-exhaustive epitome of various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .
- In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted for the period of 2013–2019 .
-
Green and Sustainable Chemistry
- Keeping the concept of green and sustainable chemistry in mind, use of efficient and recyclable catalysts in multicomponent reactions is highly desired .
- Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates .
- Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .
-
Total Synthesis of (±)-Desoxycodeine-D
Safety And Hazards
Future Directions
1,2,3,4-Tetrahydroisoquinolines, a related class of compounds, have garnered significant attention in the scientific community due to their diverse biological activities. This has resulted in the development of novel analogs with potent biological activity. Future research may focus on the development of new and environmentally friendly methods for the synthesis of these derivatives .
properties
IUPAC Name |
1-bromo-5,6,7,8-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXOMWJRDOUVDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CN=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-5,6,7,8-tetrahydroisoquinoline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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